molecular formula C17H17N3O3 B5746712 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide

3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5746712
M. Wt: 311.33 g/mol
InChI Key: YYWJVFPYUGBZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPB or N-(4-pyrrolidinylphenyl)-3-nitrobenzamide and is a derivative of benzamide.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide have been extensively studied. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-tumor properties in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments include its potential applications in various fields of scientific research. However, the limitations of this compound include its toxicity and potential side effects.

Future Directions

There are several future directions for the research on 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide. These include:
1. Further studies on the potential applications of this compound in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
2. Investigation of the mechanisms of action of this compound and its effects on various enzymes and receptors in the body.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Exploration of the potential applications of this compound in the field of cancer research.
Conclusion:
In conclusion, 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has shown promising results in various fields of scientific research. This compound has the potential to be used in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 3-nitrobenzoic acid with 1-pyrrolidinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with 4-aminophenylboronic acid to obtain the final compound.

Scientific Research Applications

3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWJVFPYUGBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.